molecular formula C19H22N2O3S B3445455 N-(4-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide

N-(4-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B3445455
M. Wt: 358.5 g/mol
InChI Key: JYQWSOCOMKQZSC-UHFFFAOYSA-N
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Description

N-benzylpiperidines are a class of organic compounds that include a piperidine ring . They are often used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of N-benzylpiperidines typically involves the reaction of a benzyl chloride with a piperidine . The exact conditions and reagents used can vary depending on the specific compounds being synthesized .


Molecular Structure Analysis

The molecular structure of N-benzylpiperidines can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques can provide information on the types of bonds present in the molecule and their arrangement .


Chemical Reactions Analysis

N-benzylpiperidines can undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution . The exact reactions that a specific N-benzylpiperidine will undergo can depend on the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-benzylpiperidines, such as their melting point, boiling point, and solubility, can be determined using various experimental techniques . These properties can provide important information on how the compound will behave in different environments .

Mechanism of Action

The mechanism of action of N-benzylpiperidines can vary widely depending on the specific compound and its intended use . For example, some N-benzylpiperidines are used as pharmaceuticals and their mechanism of action can involve binding to specific receptors in the body .

Safety and Hazards

The safety and hazards associated with N-benzylpiperidines can depend on the specific compound . Some N-benzylpiperidines can be harmful if ingested or inhaled, and they may also be irritants to the skin and eyes . It’s important to handle these compounds with care and use appropriate personal protective equipment .

Future Directions

The future directions for research on N-benzylpiperidines could involve the development of new synthetic methods, the discovery of new pharmaceutical applications, and the study of their biological activity .

properties

IUPAC Name

N-(4-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-15-8-10-17(11-9-15)20-19(22)16-6-5-7-18(14-16)25(23,24)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQWSOCOMKQZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

The entitled compound was produced according to the method of Example 73 but using 3-(piperidin-1-ylsulfonyl)benzoic acid and 4-methylaniline as the starting materials.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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